The synthesis of CBiPES involves several key steps that utilize organic chemistry techniques. The process typically begins with the preparation of the biphenyl and pyridine derivatives, which are then combined through a series of reactions including nucleophilic substitutions and coupling reactions.
CBiPES has a molecular formula of and a molar mass of 377.46 g/mol .
CBiPES participates in various chemical reactions typical for allosteric modulators. Its primary interaction involves binding to the allosteric site of mGluR2, which alters receptor conformation and enhances its response to glutamate.
The mechanism of action for CBiPES revolves around its ability to bind to the allosteric site on mGluR2. This binding induces conformational changes that facilitate enhanced receptor activation upon glutamate binding.
CBiPES exhibits several notable physical and chemical properties that are relevant for its application in research:
CBiPES has significant applications in scientific research due to its role as a positive allosteric modulator:
Metabotropic glutamate receptor type 2 (mGlu2) belongs to the group II family of G protein-coupled receptors (GPCRs), characterized by its inhibitory influence on neuronal excitability and synaptic transmission. Structurally, mGlu2 receptors function as obligate dimers with a large extracellular venus flytrap domain for orthosteric glutamate binding and a seven-transmembrane helical domain housing allosteric sites [10]. Unlike ionotropic glutamate receptors, mGlu2 activation triggers slow neuromodulatory effects via coupling to Gi/o proteins, initiating downstream signaling cascades:
Table 1: mGlu2 Receptor Signaling Pathways
Effector Pathway | Biological Consequence | Functional Relevance |
---|---|---|
Adenylyl cyclase inhibition | Reduced cyclic adenosine monophosphate production | Modulation of synaptic plasticity |
Voltage-gated calcium channel suppression | Decreased presynaptic calcium influx | Inhibition of neurotransmitter release |
G protein-gated inwardly rectifying potassium channel activation | Neuronal hyperpolarization | Attenuation of neuronal excitability |
As autoreceptors located presynaptically in the preterminal region of glutamatergic synapses, mGlu2 receptors demonstrate preferential activation during high-frequency neuronal activity when glutamate spillover occurs [1] [10]. This strategic localization enables mGlu2 receptors to provide critical feedback inhibition against excessive glutamate release, particularly within thalamocortical pathways implicated in neuropsychiatric conditions. Notably, mGlu2 mRNA shows dense expression in thalamic midline and intralaminar nuclei, regions that project to prefrontal cortical layers enriched with 5-hydroxytryptamine 2A receptors—a key circuit for sensory gating and attentional processing [1]. The autoreceptor function establishes mGlu2 as a fundamental regulator of excitatory homeostasis, making it a compelling target for pharmacological intervention.
N-(4'-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide hydrochloride (CBiPES) emerged as a seminal compound in neuropharmacology through its selective positive allosteric modulation of mGlu2 receptors. Unlike orthosteric agonists that directly activate the glutamate binding site, CBiPES binds within the transmembrane allosteric pocket of mGlu2, inducing conformational changes that enhance receptor sensitivity to endogenous glutamate without intrinsic agonism [5] [9]. This mechanism preserves spatial and temporal fidelity of glutamatergic signaling while amplifying the receptor's inhibitory function. Key pharmacological characteristics include:
Table 2: Validation Studies of N-(4'-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide Hydrochloride
Experimental Model | Key Finding | Reference |
---|---|---|
Recombinant cell assays | Concentration-dependent potentiation of glutamate-induced calcium mobilization (EC₅₀ = 98 nanomolar) | Johnson et al. 2003 |
Mouse head twitch response | Dose-dependent suppression of 2,5-dimethoxy-4-iodoamphetamine-induced head twitches | Benneyworth et al. 2007 |
Marmoset Parkinsonian model | 60% reduction in L-3,4-dihydroxyphenylalanine-induced dyskinesia at 10 milligrams/kilogram | Frouni et al. 2021 |
Rat cortical neuronal cultures | Inhibition of synchronized calcium oscillation frequency | Sanger et al. 2013 |
The therapeutic potential of CBiPES is highlighted by its ability to reverse behavioral phenotypes in translational models. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned marmoset, CBiPES co-administered with L-3,4-dihydroxyphenylalanine reduced global dyskinesia by 60% and psychosis-like behaviors by 56%, while simultaneously enhancing anti-parkinsonian actions [2] [6]. These multimodal benefits stem from the compound's capacity to normalize pathological glutamate release in basal ganglia-thalamocortical circuits without impairing motor function, as confirmed by rotarod studies [6] [7].
The neuromodulatory actions of CBiPES are intrinsically linked to neuronal activity patterns, demonstrating frequency-dependent inhibition of excitatory transmission. This property arises from two interconnected mechanisms:
The thalamocortical circuitry exemplifies CBiPES's activity-dependent actions. Midline and intralaminar thalamic nuclei exhibit high mGlu2 expression and project to prefrontal cortical layers where 5-hydroxytryptamine 2A receptors are concentrated [1]. In this pathway, CBiPES preferentially inhibits 2,5-dimethoxy-4-iodoamphetamine-induced glutamate release from thalamocortical terminals, thereby attenuating behavioral and electrophysiological correlates of psychosis, such as the head twitch response in mice [1] [7]. The compound's efficacy is further modulated by receptor heteromerization; corticostriatal synapses expressing mGlu2/metabotropic glutamate receptor type 4 heterodimers show reduced sensitivity to CBiPES compared to synapses dominated by mGlu2 homodimers [4]. This anatomical and molecular specificity ensures that CBiPES modulates pathological hyperactivity while preserving physiological neurotransmission, highlighting its unique therapeutic advantage over broad-spectrum glutamatergic drugs.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4